molecular formula C9H20N2O B13183198 4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol

4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol

Cat. No.: B13183198
M. Wt: 172.27 g/mol
InChI Key: QDLIXCZEIXXVSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol typically involves the reaction of piperidine with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. One common method involves the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent to facilitate the difunctionalization of a double bond, leading to the formation of the piperidine ring with the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.

    Substitution: The amino and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the formation of a secondary amine.

Scientific Research Applications

4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.

    Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound may be investigated for potential therapeutic uses.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-(1-amino-2-methylpropan-2-yl)piperidin-4-ol

InChI

InChI=1S/C9H20N2O/c1-8(2,7-10)9(12)3-5-11-6-4-9/h11-12H,3-7,10H2,1-2H3

InChI Key

QDLIXCZEIXXVSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1(CCNCC1)O

Origin of Product

United States

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